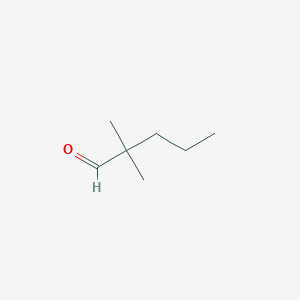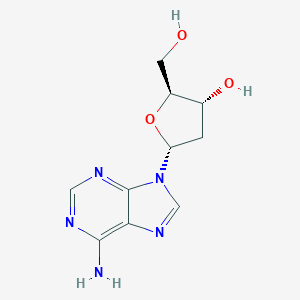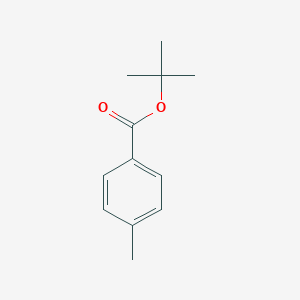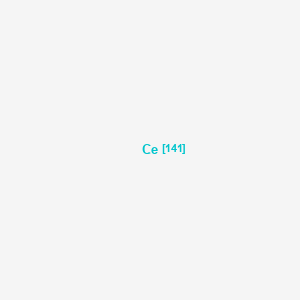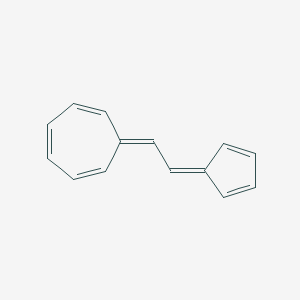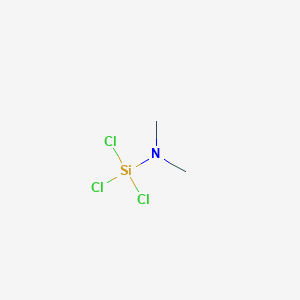
Benzylidene iditol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene iditol, also known as 1-benzylidene sorbitol or BIS, is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS is a crystalline solid that is soluble in water and has a sweet taste.
Mechanism of Action
The mechanism of action of BIS is not fully understood. However, studies have shown that BIS inhibits the growth of bacteria by disrupting their cell walls. BIS has also been shown to inhibit the growth of cancer cells by inducing cell death.
Biochemical and Physiological Effects:
BIS has been shown to have low toxicity and is well tolerated by the body. Studies have shown that BIS does not have any significant effects on blood glucose levels or insulin secretion. BIS has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
BIS has several advantages for lab experiments. It is easy to synthesize and is readily available. BIS is also stable and can be stored for long periods without degradation. However, BIS has some limitations. It is sensitive to moisture and can easily hydrolyze in the presence of water. BIS also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of BIS. One potential area of research is the use of BIS in the development of new antibacterial agents. BIS can also be studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Another area of research is the synthesis of new materials using BIS as a building block. Finally, the use of BIS as a sweetener and a humectant in the food industry can also be further explored.
Conclusion:
Benzylidene iditol is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS can be synthesized through a condensation reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. BIS has been extensively studied for its potential applications in various fields, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
BIS can be synthesized through a reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, where the hydroxyl group of sorbitol and the carbonyl group of benzaldehyde react to form a double bond. The acid catalyst helps in the formation of the double bond and also aids in the removal of water molecules formed during the reaction. The reaction is carried out at a temperature of around 100°C, and the product is obtained as a white crystalline solid.
Scientific Research Applications
BIS has been extensively studied for its potential applications in various fields. In the medical field, BIS has been shown to have antibacterial properties and has been used as an additive in dental materials to prevent tooth decay. BIS has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells. In the food industry, BIS has been used as a sweetener and a humectant. BIS has also been studied for its potential use in material science, where it has been used as a building block for the synthesis of new materials.
properties
CAS RN |
13265-76-4 |
|---|---|
Product Name |
Benzylidene iditol |
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Other CAS RN |
13265-76-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




